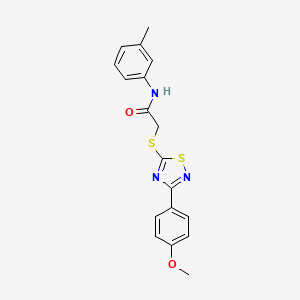

![molecular formula C25H22N4O4S B2869914 4-吗啉-4-基-2-(吗啉-4-基羰基)[1]苯并呋并[3,2-d]嘧啶 CAS No. 1226446-55-4](/img/no-structure.png)

4-吗啉-4-基-2-(吗啉-4-基羰基)[1]苯并呋并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

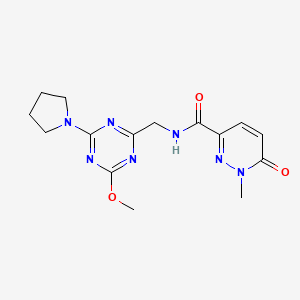

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicinal chemistry and drug discovery.

科学研究应用

Biocatalysis in Microreactors

This compound has been used in a U-Shape Microreactor for Continuous Flow Biocatalysis with Enzyme-Coated Magnetic Nanoparticles. The enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol (±)-1, being the chiral alcohol constituent of the mucolytic drug Fedrilate, was carried out by CaLB-MNPs in the U-shape reactor .

Herbicidal Activity

The compound has shown herbicidal activity against Phalaris minor, a weed of wheat crop field. The lead molecule ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) has shown comparable activity to the reference herbicide(isoproturon) against P. minor .

Parkinson’s Disease Research

Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

Synthesis of Chromeno Pyrimidines

The synthesis of 2-(4′-morpholin-4″-yl-5H-chromeno[2,3-d]pyrimidin-2′-yl)phenol was performed via the reaction of salicylaldehyde with th .

Virtual High Throughput Screening (vHTS)

Ligands obtained from vHTS and de novo design have been clustered separately in a hierarchical fashion by the ChemAxon’sJKlustor Suite .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine involves the reaction of 4-morpholin-4-ylbenzaldehyde with ethyl acetoacetate to form 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-amino-4,6-dimethoxypyrimidine and 4-morpholin-4-ylcarbonyl chloride to form the final product.", "Starting Materials": [ "4-morpholin-4-ylbenzaldehyde", "ethyl acetoacetate", "2-amino-4,6-dimethoxypyrimidine", "4-morpholin-4-ylcarbonyl chloride" ], "Reaction": [ "Step 1: React 4-morpholin-4-ylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester.", "Step 2: React 4-morpholin-4-yl-3-oxobutanoic acid ethyl ester with 2-amino-4,6-dimethoxypyrimidine in the presence of a base catalyst to form an intermediate.", "Step 3: React the intermediate with 4-morpholin-4-ylcarbonyl chloride in the presence of a base catalyst to form 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine." ] } | |

CAS 编号 |

1226446-55-4 |

产品名称 |

4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine |

分子式 |

C25H22N4O4S |

分子量 |

474.54 |

IUPAC 名称 |

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-2-32-19-10-6-9-18(15-19)23-26-21(33-27-23)16-29-20-12-14-34-22(20)24(30)28(25(29)31)13-11-17-7-4-3-5-8-17/h3-10,12,14-15H,2,11,13,16H2,1H3 |

InChI 键 |

MBUJWHCTUWYQQS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |

溶解度 |

soluble |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2869838.png)

![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2869840.png)

![1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2869845.png)

![(2E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2869846.png)

![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2869849.png)